Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-
Overview
Description
“Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-” is a chemical compound with the formula C20H24O6 . It’s a type of crown ether, a class of compounds known for their ability to form complexes with various cations .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains two benzene rings (the “dibenzo” part of the name), and an 18-membered ring containing six oxygen atoms (the “hexaoxacyclooctadecin” part of the name) .Scientific Research Applications
Pharmacokinetics and Human Exposure
- Human Pharmacokinetics of Polycyclic Aromatic Hydrocarbons (PAHs) : A study on Dibenzo(def,p)chrysene (DBC), a related high molecular weight PAH, investigated its pharmacokinetics in humans. The study found that DBC was eliminated rapidly in humans, similar to most PAHs in animals, compared to other hydrophobic persistent organic pollutants. This study provides a foundation for understanding the disposition of high molecular weight PAHs in humans, which could be relevant for risk assessment paradigms (Madeen et al., 2014).
Environmental Impact and Toxicity
- Impact of Dioxins and Polychlorinated Biphenyls (PCBs) : Research has shown that dioxins and PCBs can alter thyroid hormone homeostasis. A study analyzing the effects of dioxins and PCBs on thyroid hormone status in pregnant women and their infants found that higher levels of these compounds in human milk correlated significantly with lower plasma levels of maternal thyroid hormones and with higher plasma TSH levels in infants. This suggests that elevated levels of dioxins and PCBs can alter human thyroid hormone status, which may be relevant for compounds with similar properties (Koopman‐Esseboom et al., 1994).
Pharmacological Applications
- Antibacterial Activity : Dicloxacillin, a semisynthetic penicillin antibiotic, has demonstrated antimicrobial activity against a variety of gram-positive bacteria. A pharmacokinetic study in healthy Chinese volunteers revealed that dicloxacillin was safe and well tolerated, displaying linear increases in maximum plasma concentration and area under the curve with dose increases. This study's findings on dicloxacillin's pharmacokinetics and safety could inform the use of structurally or functionally related compounds in antibacterial applications (Wu et al., 2015).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that this compound forms pores that allow passive diffusion of small molecules across the outer membrane . This suggests that NSC623699 may interact with various enzymes, proteins, and other biomolecules, altering their function and potentially influencing biochemical reactions.
Cellular Effects
Its ability to form pores and facilitate passive diffusion suggests that it could significantly influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to form pores and facilitate passive diffusion suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes and altering gene expression .
Properties
IUPAC Name |
11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O10/c23-21(24)15-1-3-17-19(13-15)31-11-7-28-6-10-30-18-4-2-16(22(25)26)14-20(18)32-12-8-27-5-9-29-17/h1-4,13-14H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRXOTNWTNNRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCOC3=C(C=C(C=C3)[N+](=O)[O-])OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326951 | |
Record name | NSC623699 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32082-45-4 | |
Record name | NSC623699 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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